molecular formula C6H10N2O2 B1458239 1-(2-methoxyethyl)-1H-pyrazol-4-ol CAS No. 1601962-79-1

1-(2-methoxyethyl)-1H-pyrazol-4-ol

Cat. No. B1458239
M. Wt: 142.16 g/mol
InChI Key: RYYOVTGMZVHKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-methoxyethyl)-1H-pyrazol-4-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 2-methoxyethyl group is a common substituent in organic chemistry, known for its ether-like properties .


Synthesis Analysis

While specific synthesis methods for “1-(2-methoxyethyl)-1H-pyrazol-4-ol” are not available, similar compounds are often synthesized through various organic reactions . For instance, 2-methoxyethyl acrylate can be synthesized from N-methylimidazole and bromohexane .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its molecular structure. While specific reactions involving “1-(2-methoxyethyl)-1H-pyrazol-4-ol” are not available, similar compounds have been involved in various chemical reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. For instance, 2-methoxy-1-methylethyl acetate has a melting point of -76°C, a boiling point of 146°C, and is soluble in water .

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, Bis(2-methoxyethyl) ether is classified as a flammable liquid and a reproductive toxin .

Future Directions

The future directions in the study of a compound often involve improving its synthesis, understanding its reactivity, and exploring its applications. For instance, machine learning is being used to predict the toxicity of ionic liquids, which could guide the design of safer compounds .

properties

IUPAC Name

1-(2-methoxyethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-10-3-2-8-5-6(9)4-7-8/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYOVTGMZVHKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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